Lecozotan hydrochloride
Description
Contextualization within Neurodegenerative Disease Research
Lecozotan (B8752296) hydrochloride emerged as a potential therapeutic agent primarily within the context of Alzheimer's disease (AD), a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. portico.orgresearchgate.net The research into Lecozotan was driven by the need for novel treatment strategies beyond the existing cholinesterase inhibitors and NMDA receptor antagonists, which offer only modest symptomatic relief. portico.org The prevailing hypothesis was that targeting the serotonergic system, which is known to be dysregulated in AD, could offer a new avenue for improving cognitive function. portico.org Specifically, the hyperactivity of the serotonin (B10506) system, mediated in part by 5-HT1A receptors, was thought to contribute to the cognitive deficits seen in the disease. portico.org
Lecozotan was investigated for its potential to enhance cognitive functions by modulating neurotransmitter systems implicated in learning and memory. wikipedia.org Its development was part of a broader effort to find treatments for the cognitive symptoms of neurodegenerative conditions like Alzheimer's.
Historical Perspective of Lecozotan Hydrochloride Development
This compound, also known by its developmental codes SRA-333 and WAY-161333, was developed by Wyeth Pharmaceuticals, which was later acquired by Pfizer. The journey of Lecozotan from a laboratory compound to a clinical trial candidate involved several key phases.
Initial preclinical studies in the early 2000s demonstrated its potential as a selective 5-HT1A receptor antagonist. researchgate.net These studies highlighted its ability to enhance the release of key neurotransmitters involved in cognition. researchgate.netwikipedia.org Following promising preclinical results, Lecozotan advanced into clinical trials. Phase I trials were completed, and by June 2008, the first Phase III clinical trial had also been completed to assess its efficacy in improving cognitive functions in patients with Alzheimer's disease. wikipedia.orgdrugbank.com Clinical trials were designed to evaluate the safety, tolerability, and efficacy of different doses of Lecozotan in patients with mild to moderate Alzheimer's disease, with some studies using donepezil (B133215) as an active control. clinicaltrials.govalzheimersresearchcenteralbany.com
Despite the extensive research and completion of several clinical trials, the development of Lecozotan was ultimately discontinued (B1498344).
Therapeutic Rationale for Serotonin 5-HT1A Receptor Modulation in Cognitive Disorders
The therapeutic strategy behind this compound is centered on the modulation of the serotonin 5-HT1A receptor. In the brain, serotonergic neurons project to various regions, including the hippocampus and cortex, which are crucial for learning and memory. jneuropsychiatry.orgoncotarget.com These neurons can have an inhibitory effect on other neurotransmitter systems, such as the cholinergic and glutamatergic systems, which are vital for cognitive processes. portico.org
In conditions like Alzheimer's disease, there is evidence of hyperactivity in the serotonergic system. portico.org The 5-HT1A receptors, which are part of this system, are implicated in this inhibitory action. portico.org The rationale, therefore, is that by blocking these 5-HT1A receptors with an antagonist like Lecozotan, the inhibitory tone on cholinergic and glutamatergic neurons can be reduced. portico.org This blockade is expected to lead to an increased release of acetylcholine (B1216132) and glutamate (B1630785), neurotransmitters that are essential for synaptic plasticity and cognitive function. wikipedia.orgmedchemexpress.com
Research has shown that 5-HT1A receptor antagonists can indeed enhance the release of acetylcholine and glutamate. portico.orgwikipedia.org This mechanism offers a novel approach to cognitive enhancement, distinct from that of existing Alzheimer's medications like cholinesterase inhibitors, which work by preventing the breakdown of acetylcholine. portico.org The potential to modulate both the cholinergic and glutamatergic systems simultaneously made 5-HT1A receptor antagonism a compelling target for therapeutic intervention in cognitive disorders. portico.orgnih.gov
Research Findings on this compound
Preclinical and clinical studies have provided valuable data on the effects of this compound.
| Study Type | Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Cloned human 5-HT1A receptor | Lecozotan is a potent and selective 5-HT1A receptor antagonist with a Ki of 4.5 nM. | medchemexpress.com |
| In Vivo Microdialysis | Rats | Lecozotan antagonized the decrease in hippocampal extracellular 5-HT induced by a 5-HT1A agonist and potentiated the potassium chloride-stimulated release of glutamate and acetylcholine in the hippocampus. | researchgate.net |
| Behavioral Study | Aged rhesus monkeys | Lecozotan produced a significant improvement in task performance efficiency. | researchgate.net |
| Behavioral Study | Marmosets | Lecozotan reversed learning deficits induced by the glutamatergic antagonist MK-801. | researchgate.net |
| Clinical Trial Phase I | Healthy young and elderly subjects | Lecozotan was found to be safe and well-tolerated. | portico.org |
| Clinical Trial Phase III | Patients with mild to moderate Alzheimer's Disease | Evaluated the efficacy of Lecozotan in improving cognitive functions. | wikipedia.orgclinicaltrials.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
433282-68-9 |
|---|---|
Molecular Formula |
C28H30ClN5O3 |
Molecular Weight |
520.0 g/mol |
IUPAC Name |
4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C28H29N5O3.ClH/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23;/h2-12,21H,13-18,20H2,1H3;1H/t21-;/m1./s1 |
InChI Key |
GXYZREDEYDFJPT-ZMBIFBSDSA-N |
Isomeric SMILES |
C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl |
Canonical SMILES |
CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl |
Appearance |
Solid powder |
Other CAS No. |
433282-68-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SRA-333; SRA333; SRA 333; Lecozotan HCl; Lecozotan hydrochloride. |
Origin of Product |
United States |
Neuropharmacological Profile and Receptor Interactions
Selective Serotonin (B10506) 5-HT1A Receptor Antagonism
Lecozotan (B8752296) is characterized as a potent and selective antagonist of the serotonin 5-HT1A receptor. portico.orgnih.govmedkoo.commedchemexpress.comwikipedia.orgncats.io This selectivity is a key feature of its neuropharmacological profile.
Receptor Binding Affinity and Selectivity Profile
Lecozotan demonstrates a high affinity for the human 5-HT1A receptor. In vitro studies using Chinese hamster ovary (CHO) cells stably transfected with the human 5-HT1A receptor showed that lecozotan competitively inhibited the binding of specific radioligands. portico.org It displayed an IC50 of 1.6 nM against [3H]-8-OH-DPAT and 4.5 nM against [3H]-WAY-100635. portico.org Further analysis revealed a Ki of 4.5 nM for the cloned human 5-HT1A receptor. medchemexpress.com
A comprehensive screening against more than 50 different receptors, ion channels, and transporters demonstrated that lecozotan is over 100-fold more selective for the 5-HT1A receptor. portico.org The only notable exception was a moderate affinity for the dopamine (B1211576) D4 receptor, with a Ki value of 98 nM, resulting in a 61-fold selectivity for the 5-HT1A receptor. portico.org
Table 1: Receptor Binding Affinity of Lecozotan
| Radioligand | Receptor | Cell Line | IC50 | Ki |
|---|---|---|---|---|
| [3H]-8-OH-DPAT | Human 5-HT1A | CHO | 1.6 nM | - |
| [3H]-WAY-100635 | Human 5-HT1A | CHO | 4.5 nM | - |
| - | Cloned Human 5-HT1A | - | - | 4.5 nM |
| - | Dopamine D4 | - | - | 98 nM |
Data sourced from multiple in vitro studies. portico.orgmedchemexpress.com
Intrinsic Activity Characterization (Full Antagonism)
Lecozotan is classified as a full or silent antagonist, meaning it binds to the receptor but does not elicit an intrinsic response. portico.orgwikipedia.org In vitro functional assays have confirmed this lack of agonist activity. portico.org In CHO cells expressing the human 5-HT1A receptor, lecozotan completely blocked the inhibitory effect of the full 5-HT1A agonist, 8-OH-DPAT, on forskolin-induced cAMP production, with an IC50 of 25.1 nM. portico.org Critically, lecozotan alone did not demonstrate any agonist-like effects on cAMP levels. portico.org
This full antagonist profile was further substantiated in a [35S]-GTPγS binding assay using the same cell system. portico.org Lecozotan effectively blocked the 8-OH-DPAT-induced increase in GTPγS binding with an IC50 of 36.7 nM, again without displaying any agonist activity on its own. portico.org In vivo studies also support its characterization as a full antagonist at both presynaptic and postsynaptic 5-HT1A receptors. portico.org
Modulation of Neurotransmitter Systems
The antagonistic action of lecozotan at 5-HT1A receptors leads to the modulation of other key neurotransmitter systems, most notably the cholinergic system.
Enhancement of Cholinergic Neurotransmission
By blocking the inhibitory influence of serotonin at 5-HT1A receptors, lecozotan facilitates the release of acetylcholine (B1216132). portico.orgnih.govmedkoo.commedchemexpress.comncats.ioresearchgate.nettargetmol.comacs.org
In vivo microdialysis studies have demonstrated that lecozotan enhances the stimulated release of acetylcholine in the hippocampus, a brain region crucial for learning and memory. portico.orgnih.govmedkoo.com Specifically, lecozotan was found to significantly potentiate the potassium chloride-stimulated release of acetylcholine in the dentate gyrus and the CA1 region of the hippocampus. portico.orgnih.govresearchgate.net
One study showed that while lecozotan on its own induced a small but significant increase in extracellular acetylcholine in the rat hippocampal CA1 region (146% of baseline), its effect was much more pronounced in the presence of a stimulant. portico.org When co-administered with potassium chloride, which alone increased acetylcholine release to 200% of baseline, lecozotan further potentiated this release to 275% of basal levels. portico.orgresearchgate.net This suggests that lecozotan's primary role is to enhance, rather than directly stimulate, acetylcholine release. portico.org
Table 2: Effect of Lecozotan on Potassium-Stimulated Acetylcholine (ACh) Release in the Hippocampal CA1 Region
| Treatment | ACh Release (% of Baseline) |
|---|---|
| Potassium Chloride (100 mM) | 200% |
| Lecozotan (1.0 mg/kg s.c.) + Potassium Chloride (100 mM) | 275% |
Data from in vivo microdialysis studies in rats. portico.orgresearchgate.net
The enhancement of acetylcholine release by lecozotan is believed to stem from the anatomical and functional relationship between the serotonergic and cholinergic systems. portico.orgtargetmol.com Serotonergic neurons, which express 5-HT1A autoreceptors, provide an inhibitory tone to cholinergic neurons. portico.orgnih.gov By blocking these presynaptic 5-HT1A receptors, lecozotan can disinhibit cholinergic neurons, leading to an increased release of acetylcholine. portico.orgtargetmol.com This interaction within cholinergic pathways is a key aspect of its neuropharmacological action. portico.orgmedchemexpress.com
Table of Chemical Compounds
| Compound Name |
|---|
| Lecozotan hydrochloride |
| Serotonin |
| 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) |
| WAY-100635 |
| Forskolin |
| Acetylcholine |
| Potassium Chloride |
| Glutamate (B1630785) |
Facilitation of Glutamatergic Neurotransmission
This compound has demonstrated a significant ability to facilitate glutamatergic neurotransmission, a key process in learning and memory. nih.govresearchgate.net
Impact on Glutamate Release
Lecozotan has been shown to enhance the stimulated release of glutamate in the hippocampus. medkoo.commedchemexpress.comnih.gov In vivo microdialysis studies have revealed that lecozotan significantly potentiates the release of glutamate evoked by potassium chloride in the dentate gyrus of the hippocampus. nih.govresearchgate.net Specifically, one study reported that lecozotan augmented the potassium-induced increase in extracellular glutamate levels by 471.5% over baseline and 318% over the maximum effect of potassium chloride alone. portico.org It is important to note that lecozotan by itself, without prior stimulation, does not appear to affect baseline glutamate levels. portico.org
Table 1: Effect of Lecozotan on Potassium-Stimulated Glutamate Release
| Treatment | % Increase in Glutamate Release (over baseline) | % Increase Over KCI alone |
|---|---|---|
| Lecozotan (0.3 mg/kg s.c.) + K+ | 471.5% | 318% |
| K+ alone | Not specified | Not applicable |
| Lecozotan (1.0 mg/kg s.c.) alone | No effect | Not applicable |
Data sourced from in vivo microdialysis studies in the rat dentate gyrus. portico.org
Role in Glutamatergic System Modulation
The mechanism by which this compound modulates the glutamatergic system is linked to its primary action as a 5-HT1A receptor antagonist. Serotonergic neurons can exert an inhibitory influence on glutamatergic neurons. portico.org By blocking the 5-HT1A receptors, lecozotan is thought to relieve this serotonergic inhibitory tone, thereby disinhibiting glutamatergic pathways and enhancing the release of this excitatory neurotransmitter. portico.org This action on the glutamatergic system is a critical component of its potential to influence cognitive functions. researchgate.net
Regulation of Serotonin System Activity
As a selective 5-HT1A receptor antagonist, this compound directly interacts with the serotonin system. medchemexpress.com
Antagonism of 5-HT-Induced Effects
Lecozotan effectively antagonizes the effects induced by 5-HT1A receptor agonists. portico.orgdoi.org For instance, it has been demonstrated to block the decrease in hippocampal extracellular 5-HT levels caused by the 5-HT1A agonist 8-hydroxy-2-dipropylaminotetralin (8-OH-DPAT). nih.govresearchgate.net In vivo microdialysis assays showed that pretreatment with lecozotan completely attenuated the reduction in extracellular 5-HT in the hippocampus induced by 8-OH-DPAT. portico.org Furthermore, in drug discrimination studies, lecozotan produced a dose-related blockade of the discriminative stimulus cue of 8-OH-DPAT. nih.govdoi.org
Absence of Agonist-Like Effects on Serotonin Release
Table 2: Summary of Lecozotan's Effects on the Serotonin System
| Experimental Model | Observation | Conclusion |
|---|---|---|
| In vivo microdialysis (with 8-OH-DPAT challenge) | Antagonized the 8-OH-DPAT-induced decrease in hippocampal extracellular 5-HT. nih.govresearchgate.net | 5-HT1A receptor antagonism. portico.org |
| In vivo microdialysis (lecozotan alone) | No effect on hippocampal extracellular 5-HT levels at high doses. portico.orgnih.gov | Absence of agonist-like activity. portico.org |
| Drug discrimination studies | Blocked the discriminative stimulus effects of 8-OH-DPAT. nih.govdoi.org | 5-HT1A receptor antagonism. doi.org |
Preclinical Efficacy and Cognitive Modulation
In Vitro Pharmacological Characterization
The initial characterization of lecozotan (B8752296) involved in vitro studies to determine its binding affinity for and functional activity at the 5-HT1A receptor. nih.govresearchgate.net
Ligand binding assays have demonstrated that lecozotan is a potent and selective antagonist for the 5-HT1A receptor. nih.govresearchgate.net In studies using Chinese hamster ovary (CHO) cells stably transfected with human 5-HT1A receptors, lecozotan competitively inhibited the binding of radiolabeled 5-HT1A receptor agonists, such as [³H]-8-OH-DPAT. portico.org It also competitively inhibited the binding of the 5-HT1A antagonist [³H]-WAY-100635. portico.org
Further assessment demonstrated that lecozotan has a high degree of selectivity for the 5-HT1A receptor over a wide range of other receptors, ion channels, and transporters. portico.org The primary exception is a moderate affinity for the dopamine (B1211576) D4 receptor, though it remains significantly more selective for the 5-HT1A receptor. portico.org
| Radioligand | Cell Line | Binding Value (IC₅₀ or Kᵢ) |
|---|---|---|
| [³H]-8-OH-DPAT | CHO cells with human 5-HT1A receptors | IC₅₀ = 1.6 nM portico.org |
| [³H]-WAY-100635 | CHO cells with human 5-HT1A receptors | IC₅₀ = 4.5 nM portico.org |
| Cloned human 5-HT1A receptor | Not specified | Kᵢ = 4.5 nM medchemexpress.com |
| Dopamine D4 receptors | Not specified | Kᵢ = 98 nM portico.org |
Functional assays have confirmed that lecozotan acts as a full antagonist with no intrinsic agonist activity. portico.org In CHO cells expressing the human 5-HT1A receptor, lecozotan effectively blocked the ability of the full 5-HT1A agonist 8-OH-DPAT to inhibit forskolin-induced cyclic AMP (cAMP) production. portico.org Importantly, lecozotan did not demonstrate any agonist-like effects on its own in this assay. portico.org
These findings were corroborated in a [³⁵S]-GTPγS binding assay, another method to measure receptor activation. In this system, lecozotan completely blocked the increase in GTPγS binding induced by 8-OH-DPAT, again without showing any agonist activity by itself. portico.org This lack of intrinsic activity, even at high doses, supports its classification as a "silent antagonist".
| Assay | Cell System | Finding | Value (IC₅₀) |
|---|---|---|---|
| Forskolin-induced cAMP production | CHO cells with human 5-HT1A receptors | Blocked 8-OH-DPAT-induced inhibition of cAMP production | 25.1 nM portico.org |
| [³⁵S]-GTPγS binding | CHO cells with human 5-HT1A receptors | Blocked 8-OH-DPAT-induced increases in GTPγS binding | 36.7 nM portico.org |
In Vivo Cognitive Enhancement Studies in Animal Models
The potential of lecozotan to improve cognitive function has been evaluated in several animal models, including both rodents and primates. portico.orgnih.gov These studies often involve inducing cognitive deficits to test the restorative effects of the compound.
Lecozotan has shown the ability to enhance learning and memory in various cognitive tasks. nih.govportico.orgnih.gov
In rats, lecozotan has demonstrated dose-dependent memory enhancement. nih.gov Studies using a modified passive avoidance response test showed that lecozotan improved learning and memory. nih.gov Furthermore, it was effective in preventing memory impairment induced by the cholinergic antagonist scopolamine (B1681570). nih.gov In vivo microdialysis studies in rats have shown that lecozotan can potentiate the potassium-stimulated release of the neurotransmitters acetylcholine (B1216132) and glutamate (B1630785) in the hippocampus, which are crucial for cognitive processes. nih.govportico.orgtargetmol.com Specifically, in the hippocampal CA1 region of rats, lecozotan significantly potentiated the release of acetylcholine. portico.orgresearchgate.net
Lecozotan's cognitive-enhancing effects have also been observed in non-human primates. nih.govresearchgate.net In aged rhesus monkeys, lecozotan administration led to a significant improvement in task performance efficiency in a delayed match-to-sample task. nih.govportico.org
Studies in marmosets have also shown that lecozotan can reverse learning deficits. nih.govportico.org For instance, it was able to reverse cognitive deficits induced by the NMDA receptor antagonist dizocilpine (B47880) (MK-801) in tasks involving visual and visuospatial discrimination. portico.org It also reversed learning deficits caused by specific cholinergic lesions of the hippocampus in marmosets. nih.gov
| Animal Model | Cognitive Task/Induced Deficit | Key Finding |
|---|---|---|
| Rats | Modified passive avoidance response nih.gov | Enhanced memory and learning in a dose-dependent manner. nih.gov |
| Rats | Scopolamine-induced memory impairment nih.gov | Prevented the memory impairment caused by scopolamine. nih.gov |
| Aged Rhesus Monkeys | Delayed match-to-sample task portico.org | Produced a significant improvement in task performance efficiency. nih.govportico.org |
| Marmosets | Dizocilpine (MK-801)-induced learning deficits portico.org | Completely reversed the cognitive deficits. portico.org |
| Marmosets | Cholinergic lesion-induced learning deficits nih.gov | Reversed the learning deficits. nih.gov |
Reversal of Experimentally Induced Cognitive Deficits
Lecozotan hydrochloride has shown efficacy in reversing cognitive impairments induced by the blockade of crucial neurotransmitter systems.
Research in primate models has highlighted the ability of lecozotan to counteract cognitive deficits caused by the glutamatergic antagonist MK-801 (dizocilpine). In studies involving marmosets, treatment with lecozotan (2.0 mg/kg, i.m.) completely reversed the learning deficits induced by MK-801 in both perceptually complex and visual spatial discrimination tasks. researchgate.netcore.ac.uk The mean learning score of the lecozotan-treated group was restored to the level of control animals, indicating a full recovery from the induced cognitive impairment. core.ac.uk This reversal of glutamatergic dysfunction underscores the compound's potential to address cognitive decline associated with neurodegenerative conditions where the glutamate system is compromised. researchgate.net
Table 1: Effect of this compound on MK-801-Induced Cognitive Deficits in Marmosets
| Treatment Group | Cognitive Task | Outcome | Reference |
| MK-801 + Lecozotan (2.0 mg/kg i.m.) | Visual and Visuospatial Discrimination | Complete reversal of learning deficits | researchgate.netcore.ac.uk |
Lecozotan has also been shown to effectively counteract cognitive impairments stemming from cholinergic deficits. In rat models, memory impairment induced by the muscarinic receptor antagonist scopolamine was dose-dependently prevented by lecozotan. Studies utilizing passive avoidance tests have demonstrated that lecozotan can rescue scopolamine-induced memory deficits, highlighting its capacity to mitigate cognitive dysfunction related to the cholinergic system. This procognitive effect is attributed to its ability to enhance the release of acetylcholine in key brain regions like the hippocampus. researchgate.net
Table 2: Reversal of Scopolamine-Induced Memory Impairment in Rats by this compound
| Animal Model | Inducing Agent | Cognitive Test | Lecozotan Effect | Reference |
| Rat | Scopolamine | Passive Avoidance | Dose-dependent prevention of memory impairment |
Effects on Neurochemical Endpoints in Vivo
In vivo microdialysis studies have provided direct evidence of lecozotan's ability to enhance the release of key neurotransmitters involved in cognition. core.ac.ukresearchgate.net In the dentate gyrus of rats, lecozotan (0.3 mg/kg, s.c.) significantly augmented the potassium chloride (KCl)-stimulated release of glutamate. core.ac.uknih.gov This resulted in a 471.5% increase in extracellular glutamate levels over baseline and a 318% increase over the maximal effect achieved with KCl alone. core.ac.uk
Similarly, lecozotan has been shown to potentiate the release of acetylcholine. In the CA1 region of the rat hippocampus, a 1.0 mg/kg (s.c.) dose of lecozotan enhanced KCl-stimulated acetylcholine release to 275% of basal levels. core.ac.ukfrontiersin.org This was a significant increase compared to the 200% of baseline release stimulated by KCl alone. core.ac.uk These findings indicate that lecozotan effectively facilitates the release of both glutamate and acetylcholine, neurotransmitters crucial for synaptic plasticity and cognitive processes. nih.gov
Table 3: In Vivo Neurochemical Effects of this compound in Rats
| Brain Region | Neurotransmitter | Lecozotan Effect on Stimulated Release | Reference |
| Dentate Gyrus | Glutamate | 471.5% increase over baseline | core.ac.uknih.gov |
| Hippocampal CA1 Region | Acetylcholine | Potentiation to 275% of basal levels | core.ac.ukfrontiersin.org |
Long-Term Pharmacological Effects
An important aspect of a therapeutic agent for chronic conditions is its long-term efficacy and safety profile, including the potential for receptor tolerance or desensitization.
Absence of Receptor Tolerance Development
Chronic administration of this compound has not been found to induce tolerance to its 5-HT₁A receptor antagonist effects. researchgate.netresearchgate.netnih.gov Long-term dosing in rodents, for example for 14 days at 1 mg/kg, did not lead to a diminished behavioral response in tasks such as passive avoidance retention. This sustained efficacy over time is a significant advantage for a potential chronic treatment.
Lack of Receptor Desensitization with Chronic Administration
Consistent with the absence of tolerance, chronic administration of lecozotan does not appear to cause desensitization of 5-HT₁A receptors. researchgate.netresearchgate.netnih.gov Autoradiography studies have shown stable receptor density measurements following prolonged treatment. This lack of receptor desensitization, coupled with its "silent antagonist" profile, distinguishes lecozotan from other 5-HT₁A receptor modulators and suggests a durable mechanism of action for long-term cognitive enhancement.
Clinical Research and Development Status
Translational Research from Preclinical Findings to Human Studies
The transition of lecozotan (B8752296) hydrochloride from preclinical models to human clinical trials was guided by promising early research. In preclinical studies, lecozotan was identified as a potent and selective 5-HT1A receptor antagonist. nih.govresearchgate.net This mechanism of action was significant because of the 5-HT1A receptor's role in cognitive processes. nih.gov
Key preclinical findings that supported its advancement to human trials include:
Neurotransmitter Modulation: In animal models, lecozotan demonstrated the ability to enhance the stimulated release of crucial neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785) in the hippocampus, a brain region vital for memory and learning. nih.govresearchgate.netmedchemexpress.com Specifically, it was shown to potentiate the potassium chloride-stimulated release of these neurotransmitters. nih.govresearchgate.net
Cognitive Enhancement in Animal Models: Studies in aged non-human primates, such as rhesus monkeys and marmosets, showed that lecozotan could improve cognitive performance. nih.govresearchgate.net For instance, in aged rhesus monkeys, it improved task performance efficiency. nih.govresearchgate.net In marmosets, it reversed learning deficits induced by a glutamatergic antagonist. nih.gov
Lack of Tolerance: Chronic administration in animal models did not appear to induce tolerance or desensitization of the 5-HT1A receptors, suggesting its potential for long-term treatment. nih.govresearchgate.net
These promising preclinical results, which pointed to a novel mechanism for treating cognitive deficits, provided a strong rationale for investigating lecozotan hydrochloride in human subjects with Alzheimer's disease. doi.org
Clinical Trial Phases and Objectives
The clinical development of this compound progressed through several phases, each with specific objectives to evaluate its potential as a treatment for cognitive impairment.
Early Phase Clinical Investigations
Early-phase clinical trials, including Phase I studies, were designed to assess the safety, tolerability, and pharmacokinetics of lecozotan in healthy volunteers. portico.org These single- and multiple-ascending-dose studies were conducted in both young and elderly subjects. portico.org The primary goal was to establish a safe dosage range for further investigation in patient populations. portico.org These initial trials were crucial for determining the drug's profile in humans and for guiding the design of later-phase efficacy studies. portico.org
Advanced Phase Clinical Evaluations for Cognitive Impairment
Following the successful completion of early-phase trials, lecozotan advanced to more extensive clinical evaluations, including Phase II and III trials, to investigate its efficacy in treating cognitive impairment associated with mild to moderate Alzheimer's disease. portico.org These multicenter, randomized, double-blind, placebo-controlled studies aimed to determine the effectiveness of various doses of a sustained-release (SR) formulation of lecozotan. clinicaltrials.gov Some trials also included an active comparator, such as donepezil (B133215), to benchmark its effects. clinicaltrials.govclinicaltrials.gov The primary objective of these advanced trials was to assess the impact of lecozotan on cognitive function over a specified treatment period. clinicaltrials.gov
Therapeutic Outcomes in Clinical Populations
The clinical trials of this compound yielded data on its efficacy in improving cognitive function and other clinical measures in patients with Alzheimer's disease.
Cognitive Efficacy Assessments (e.g., ADAS-Cog Scale)
A key outcome measure in the advanced clinical trials for lecozotan was the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). clinicaltrials.gov This scale is a standardized tool used to assess the severity of cognitive symptoms in Alzheimer's disease. nih.gov While the trials did not consistently meet their primary endpoints for cognitive improvement, some studies reported a trend toward improvement in ADAS-Cog scores at certain doses. It is important to note that the standard ADAS-Cog-11 has limitations, including potential ceiling effects in the early stages of Alzheimer's disease. jpreventionalzheimer.com
Other Clinical Endpoints Explored
Interactive Data Table: this compound Clinical Trial Overview
| Phase | Study Population | Key Objectives | Primary Outcome Measures | Reported Findings |
| Phase I | Healthy Young and Elderly Subjects | Assess safety, tolerability, and pharmacokinetics. portico.orgdrugbank.com | Safety and pharmacokinetic parameters. portico.org | Generally well-tolerated at the doses studied. portico.org |
| Phase II/III | Patients with Mild to Moderate Alzheimer's Disease | Evaluate efficacy and safety of sustained-release formulation. portico.orgclinicaltrials.gov | Change from baseline in ADAS-Cog and ADCS-CGIC scores. clinicaltrials.gov | A trend toward improvement in ADAS-Cog scores was observed in some instances. |
Development Status and Discontinuation Analysis
This compound, initially designated as SRA-333, was a compound under development by Wyeth Pharmaceuticals (later acquired by Pfizer) for the symptomatic treatment of cognitive deficits associated with Alzheimer's disease. wikipedia.org Its development was rooted in research programs aimed at creating selective serotonin (B10506) receptor modulators. The compound was identified as a potent and selective 5-HT₁A silent antagonist in 2005. researchgate.net
Following promising preclinical studies that demonstrated its potential to enhance the release of crucial neurotransmitters like acetylcholine and glutamate, Lecozotan advanced into human clinical trials. researchgate.netnih.gov Phase I trials were completed in 2008, establishing its safety and pharmacokinetic profile in healthy volunteers. drugbank.com The compound was then advanced into further clinical investigation for Alzheimer's disease. wikipedia.orgresearchgate.net
The development program included several key studies to evaluate the safety, tolerability, and efficacy of a sustained-release (SR) formulation of Lecozotan. These trials were conducted in various populations, including healthy young and elderly subjects, and patients with mild to moderate Alzheimer's disease. clinicaltrials.govclinicaltrials.gov
Clinical Trial Summary for Lecozotan
| Trial Identifier | Title | Status | Phase |
| NCT00277810 | A Study Evaluating the Safety, Tolerability, and Efficacy of Lecozotan SR in Outpatients With Alzheimer's Disease | Completed | Phase 2 |
| NCT00151398 | A Study Evaluating Lecozotan SR in Mild to Moderate Alzheimer's Disease (AD) | Completed | Phase 2 |
| NCT00366483 | A Study Evaluating the Safety of Lecozotan SR in Healthy Young and Elderly Subjects | Completed | Phase 1 |
| NCT00494962 | A Study Comparing Lecozotan SR Two 5-mg Tablets Vs. One 10-mg Tablet | Completed | Phase 1 |
| NCT00563732 | A Study Evaluating Potential Pharmacokinetic (PK) Interaction Between Lecozotan and Digoxin | Completed | Phase 1 |
| NCT00499642 | A Study Evaluating the Effect of Lecozotan SR on the QTc Interval | Completed | Phase 1 |
Despite the progression to late-stage clinical research, the development of Lecozotan was ultimately halted. Reports indicate that the discontinuation occurred after Phase II trials. springer.com In September 2009, development was officially discontinued (B1498344) for Alzheimer's disease in multiple regions, including Argentina and Australia. springer.com This decision followed the acquisition of Wyeth by Pfizer in October 2009. springer.com While some sources suggest the discontinuation was due to strategic portfolio decisions by Pfizer, others cite a lack of desired efficacy in clinical assessments. medwinpublishers.com
Mechanistic Insights and Comparative Pharmacology
Elucidation of the Mechanism of Action at the Molecular and Cellular Levels
Lecozotan (B8752296) hydrochloride is a potent, selective, and competitive antagonist of the serotonin (B10506) 5-HT1A receptor. portico.orgwikipedia.org Its mechanism of action is primarily centered on its ability to block these receptors without exhibiting any intrinsic agonist activity, a characteristic that defines it as a "silent" antagonist. portico.orgresearchgate.net In vitro studies have demonstrated that lecozotan is a potent and selective 5-HT1A receptor antagonist. nih.govresearchgate.net It competitively inhibits the binding of radioligands to human 5-HT1A receptors, with a high affinity. portico.orgmedchemexpress.commedchemexpress.com
At the cellular level, lecozotan's antagonism has been confirmed in functional assays. In Chinese hamster ovary (CHO) cells transfected with the human 5-HT1A receptor, lecozotan effectively blocks the effects of the 5-HT1A full agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). portico.org Specifically, it prevents the 8-OH-DPAT-induced inhibition of forskolin-stimulated cyclic AMP (cAMP) production and the agonist-induced increase in [35S]-GTPγS binding. portico.org Crucially, when administered alone, lecozotan does not produce any agonist-like effects in these assays, confirming its full antagonist profile at postsynaptic 5-HT1A receptors. portico.org
The compound's action extends to presynaptic 5-HT1A autoreceptors, which regulate serotonin (5-HT) release. In vivo microdialysis studies in rats have shown that lecozotan antagonizes the decrease in hippocampal extracellular 5-HT typically induced by 8-OH-DPAT. nih.govdoi.org Again, lecozotan alone, even at high doses, does not alter 5-HT levels, reinforcing its lack of intrinsic activity. portico.orgnih.gov This blockade of inhibitory autoreceptors is significant because it leads to an enhanced release of other key neurotransmitters involved in cognition. wikipedia.orgnih.gov Research has shown that lecozotan significantly potentiates the potassium chloride-stimulated release of both acetylcholine (B1216132) and glutamate (B1630785) in the hippocampus, particularly in the dentate gyrus. nih.govresearchgate.netdoi.org
Table 1: In Vitro Activity of Lecozotan Hydrochloride
| Assay | Target/System | Result | Reference |
|---|---|---|---|
| Radioligand Binding | Cloned human 5-HT1A receptor | Ki = 4.5 nM | medchemexpress.com |
| Radioligand Binding | Human 5-HT1A receptors (CHO cells) | IC50 = 1.6 nM (vs. [3H]-8-OH-DPAT) | portico.org |
| Radioligand Binding | Human 5-HT1A receptors (CHO cells) | IC50 = 4.5 nM (vs. [3H]-WAY-100635) | portico.org |
| Functional Antagonism | Inhibition of forskolin-induced cAMP production (CHO cells) | IC50 = 25.1 nM | portico.org |
| Functional Antagonism | Inhibition of 8-OH-DPAT-induced [35S]-GTPγS binding (CHO cells) | IC50 = 36.7 nM | portico.org |
Differentiation from Other Serotonergic Modulators
Lecozotan belongs to a class of 5-HT1A receptor antagonists developed to enhance cognitive function. Its pharmacological profile is often compared to other "silent" antagonists, most notably WAY-100635. portico.orgdoi.org Like lecozotan, WAY-100635 is a full antagonist that lacks intrinsic activity at both presynaptic and postsynaptic 5-HT1A receptors. doi.org Both compounds have been shown to block the functional effects of 5-HT1A agonists and demonstrate cognition-enhancing properties in preclinical models. portico.orgdoi.org The development of orally active analogs like lecozotan was a key advancement, aiming to provide a compound suitable for clinical investigation in chronic conditions like Alzheimer's disease. portico.org While both are potent and selective, the specific chemical structures and pharmacokinetic properties differentiate them. Lecozotan emerged from a focused effort to optimize the benzodioxanylpiperazine scaffold for potent antagonism while ensuring the absence of partial agonist effects that were observed in some other candidates. researchgate.netacs.org
The mechanism of lecozotan is fundamentally different from that of established Alzheimer's disease treatments like cholinesterase inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists. portico.orgresearchgate.net
Cholinesterase Inhibitors: Drugs such as donepezil (B133215), rivastigmine, and galantamine function by inhibiting the acetylcholinesterase enzyme. researchgate.netnih.gov This action reduces the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission. nih.gov While this approach boosts acetylcholine levels, it does not directly influence the glutamatergic system and depends on the remaining function of cholinergic neurons.
NMDA Receptor Antagonists: Memantine, an NMDA receptor antagonist, works by blocking the effects of excessive glutamate levels, which can lead to excitotoxicity and neuronal damage. portico.orgnih.gov It is a low-affinity, uncompetitive antagonist that helps to normalize the glutamatergic system. portico.orgnih.gov
In contrast, lecozotan does not directly inhibit enzymes or block excitatory receptors. Instead, it modulates neurotransmission "upstream" by blocking an inhibitory serotonergic input. portico.orgdoi.org The hypothesis underlying its development is that the serotonergic system may be hyperactive in Alzheimer's disease, leading to an over-inhibition of crucial cortical circuits. portico.orgdoi.org By antagonizing 5-HT1A receptors, lecozotan disinhibits both cholinergic and glutamatergic neurons, facilitating the stimulated release of acetylcholine and glutamate. portico.orgwikipedia.orgnih.gov This dual-action, heterosynaptic mechanism represents a novel approach aimed at simultaneously addressing deficits in two key neurotransmitter systems implicated in cognitive decline. nih.govdoi.org
Structural Activity Relationship Contributions to Pharmacological Profile
The discovery of lecozotan was the result of systematic structure-activity relationship (SAR) studies based on a benzodioxanylpiperazine chemical scaffold. acs.org Researchers synthesized and evaluated a series of derivatives with the goal of identifying a compound with high affinity for the 5-HT1A receptor, potent antagonist activity, and minimal to no intrinsic agonist activity. researchgate.netacs.org
Key findings from these SAR studies include:
The benzodioxanylpiperazine core was essential for high-affinity binding to the 5-HT1A receptor. acs.org
The introduction of a 4-aryl amide substituent was explored to modulate functional activity. researchgate.netacs.org While many compounds in the series showed high affinity, they displayed a range of functional profiles from full antagonism to partial agonism in vivo. acs.org
The stereochemistry of the molecule was found to be critical. Lecozotan possesses an (R)-configuration at its chiral center, which is crucial for its specific binding affinity and pharmacological profile.
Lecozotan (designated as compound 11c in the discovery series) was ultimately selected for further development due to its optimal profile of being a potent, selective, and "silent" antagonist with favorable properties for clinical investigation. researchgate.netacs.org
Neurobiological Pathways Underlying Cognitive Improvement
The potential for lecozotan to improve cognition is based on its ability to modulate specific neurobiological pathways that are compromised in conditions like Alzheimer's disease. portico.org The primary pathway involves the serotonergic innervation of the cortex and hippocampus, brain regions critical for learning and memory. portico.orgdoi.org
Serotonergic neurons originating in the raphe nuclei provide an inhibitory tone to cortical and hippocampal pyramidal cells, largely through the activation of 5-HT1A receptors. portico.org This serotonergic input can suppress the activity of both cholinergic and glutamatergic neurons. portico.orgresearchgate.net It has been hypothesized that in Alzheimer's disease, this inhibitory serotonergic system may be overactive. doi.org
Lecozotan acts by blocking these inhibitory 5-HT1A receptors on both presynaptic and postsynaptic neurons. portico.org This antagonism leads to two key effects:
Disinhibition of Excitatory Neurons: By blocking postsynaptic 5-HT1A receptors on pyramidal neurons in the cortex and hippocampus, lecozotan removes the inhibitory influence of endogenous serotonin. This action facilitates glutamatergic neurotransmission and signaling. doi.org
Enhanced Neurotransmitter Release: By blocking presynaptic 5-HT1A autoreceptors, lecozotan enhances the depolarization-induced release of acetylcholine and glutamate. portico.orgnih.govresearchgate.net This effect has been demonstrated in the hippocampus, where lecozotan potentiates the release of these neurotransmitters, which are essential for synaptic plasticity and memory formation. nih.govresearchgate.net
By simultaneously facilitating the function of both the cholinergic and glutamatergic systems through a single receptor target, lecozotan was proposed to offer a novel mechanism for enhancing cognitive processes. nih.govdoi.org Preclinical studies showed that lecozotan could reverse cognitive deficits induced by cholinergic lesions or by glutamatergic antagonists in animal models. nih.govdoi.org
Advanced Research Methodologies Employed
In Vitro Techniques for Receptor Characterization
Initial characterization of Lecozotan (B8752296) hydrochloride relied on a suite of in vitro assays to determine its fundamental properties at the molecular and cellular level. These techniques are essential for establishing a compound's affinity for its target receptor and understanding its functional impact on cellular signaling pathways.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand (such as Lecozotan) and its receptor. These assays utilize a radioactively labeled compound (radioligand) known to bind to the target receptor, allowing for the precise measurement of binding affinity. In the study of Lecozotan, these assays were critical in demonstrating its high potency and selectivity as a 5-hydroxytryptamine-1A (5-HT₁A) receptor antagonist. doi.org
A key in vivo application of this principle is Positron Emission Tomography (PET), which allows for the visualization and quantification of receptor binding in the living brain. A PET study was conducted to assess the binding of Lecozotan to 5-HT₁A receptors in the human brain using the radioligand ¹¹C-labeled WAY-100635. nih.gov This research provided direct evidence of target engagement and determined the relationship between plasma concentration of Lecozotan and the degree of 5-HT₁A receptor occupancy. The study found that single doses resulted in significant, dose-dependent receptor occupancy in the brain. nih.gov
Table 1: Peak 5-HT₁A Receptor Occupancy (RO) by Lecozotan Hydrochloride in a PET Study This table is interactive. You can sort and filter the data.
| Subject Group | Dose | Mean Peak RO |
|---|---|---|
| Young Subjects | 0.5 mg | 10% |
| Young Subjects | 1 mg | 18% |
| Young Subjects | 5 mg | 44% |
| Elderly Subjects | 5 mg | 63% |
| AD Patients | 5 mg | 55% |
Data sourced from a Positron Emission Tomography (PET) study using ¹¹C-labeled WAY-100635. nih.gov
Cell-Based Functional Assays (e.g., cAMP production, GTPγS binding)
Following the confirmation of binding, cell-based functional assays are employed to determine the intrinsic activity of a compound—whether it acts as an agonist, antagonist, or inverse agonist. For G protein-coupled receptors (GPCRs) like the 5-HT₁A receptor, which are linked to Gαi/o proteins, common functional assays include measuring the inhibition of cyclic AMP (cAMP) production and quantifying GTPγS binding. nih.govrevvity.comnih.gov
GTPγS Binding Assays : These assays measure the first step in G protein activation. An agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation of G proteins can be quantified. creative-bioarray.com For an antagonist like Lecozotan, these assays would demonstrate its ability to block the [³⁵S]GTPγS binding stimulated by a known 5-HT₁A agonist.
cAMP Production Assays : The 5-HT₁A receptor, when activated by an agonist, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. revvity.com Functional assays can measure this change, often stimulated by an agent like forskolin. As an antagonist, Lecozotan would be shown to block the ability of a 5-HT₁A agonist to suppress cAMP production. revvity.comnih.gov
These in vitro functional studies collectively confirmed that this compound is a potent and selective 5-HT₁A receptor antagonist, effectively blocking the functional responses associated with receptor stimulation. doi.org
In Vivo Neurochemical Monitoring
To understand how the receptor-level activity of Lecozotan translates to neurochemical changes in a living system, researchers utilize advanced in vivo monitoring techniques.
Brain Microdialysis Studies
Brain microdialysis is a minimally invasive technique used to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of specific brain regions. doi.orgnih.gov This method provides real-time data on the dynamic changes in brain chemistry in response to a pharmacological agent.
Studies employing in vivo microdialysis were crucial in demonstrating the functional antagonism of Lecozotan at the 5-HT₁A receptor in the hippocampus. When the 5-HT₁A agonist 8-hydroxy-2-dipropylaminotetralin (8-OH-DPAT) was administered, it caused a decrease in extracellular serotonin (B10506) (5-HT). Pre-treatment with Lecozotan was shown to antagonize this effect. doi.orgnih.gov
Furthermore, microdialysis studies revealed that Lecozotan significantly potentiated the potassium chloride-stimulated release of two key neurotransmitters involved in cognition: glutamate (B1630785) and acetylcholine (B1216132), in the dentate gyrus of the hippocampus. doi.orgnih.gov
Table 2: Summary of Key Findings from In Vivo Microdialysis Studies of this compound This table is interactive. You can sort and filter the data.
| Brain Region | Neurotransmitter Measured | Effect of Lecozotan |
|---|---|---|
| Hippocampus | Serotonin (5-HT) | Antagonized the 8-OH-DPAT-induced decrease in extracellular 5-HT. |
| Dentate Gyrus (Hippocampus) | Glutamate | Potentiated the potassium chloride-stimulated release. |
| Dentate Gyrus (Hippocampus) | Acetylcholine | Potentiated the potassium chloride-stimulated release. |
Behavioral Pharmacology Paradigms
Behavioral pharmacology paradigms are essential for assessing the effects of a compound on complex brain functions like learning and memory. These studies use validated animal models to predict potential therapeutic efficacy.
Animal Models of Learning and Memory
This compound has been evaluated in several animal models to investigate its cognitive-enhancing properties. doi.orgnih.gov These models are designed to test different aspects of memory and learning, often by inducing a cognitive deficit that the test compound is expected to ameliorate.
Aged Rhesus Monkeys : In aged non-human primates, which naturally exhibit some cognitive decline, Lecozotan produced a significant improvement in task performance efficiency. doi.orgnih.gov
Marmoset Models of Induced Deficits : Learning deficits were chemically induced in marmosets. Lecozotan was shown to reverse cognitive impairments caused by both the glutamatergic antagonist MK-801 and by specific cholinergic lesions of the hippocampus. doi.orgnih.gov
Rat Passive Avoidance Test : In rats, Lecozotan was found to enhance memory in a dose-dependent manner in a modified passive avoidance response test. nih.gov It also prevented memory impairment that was induced by the cholinergic antagonist scopolamine (B1681570). nih.gov
These diverse behavioral studies provide converging evidence for the cognitive-enhancing effects of this compound in relevant animal models. doi.orgnih.govnih.gov
Table 3: Overview of Behavioral Studies on this compound in Animal Models This table is interactive. You can sort and filter the data.
| Animal Model | Test Paradigm | Key Finding |
|---|---|---|
| Aged Rhesus Monkeys | Task Performance Efficiency | Significantly improved performance. doi.orgnih.gov |
| Marmosets | Visual Spatial Discrimination (MK-801 induced deficit) | Reversed the learning deficit. doi.orgnih.gov |
| Marmosets | Visual Spatial Discrimination (Cholinergic lesion) | Reversed the learning deficit. doi.orgnih.gov |
| Rats | Modified Passive Avoidance Response | Enhanced memory dose-dependently. nih.gov |
| Rats | Modified Passive Avoidance Response (Scopolamine induced deficit) | Prevented memory impairment. nih.gov |
Drug Discrimination Methodologies
Drug discrimination studies are instrumental in characterizing the in vivo pharmacological properties of a compound by assessing its subjective effects in animals. In the case of lecozotan, these studies have been crucial in confirming its antagonist profile at the 5-HT1A receptor.
In preclinical models, animals were trained to recognize the discriminative stimulus effects of the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). Subsequent testing with lecozotan revealed that it did not substitute for the 8-OH-DPAT cue, indicating that lecozotan does not produce agonist-like subjective effects. portico.orgnih.gov Furthermore, when administered as a pretreatment, lecozotan produced a dose-dependent blockade of the discriminative stimulus effects of 8-OH-DPAT. portico.orgnih.govdoi.org This antagonism of the 8-OH-DPAT cue confirms that lecozotan acts as a functional antagonist at the 5-HT1A receptor in vivo.
These studies were critical in demonstrating that lecozotan lacks intrinsic agonistic activity and effectively blocks the effects of 5-HT1A agonists, a key characteristic for its proposed mechanism of action in treating cognitive deficits. portico.orgdoi.org
Neuroimaging Techniques in Translational Studies (e.g., PET for Receptor Occupancy)
Positron Emission Tomography (PET) is a powerful neuroimaging technique that allows for the in vivo quantification of receptor occupancy, providing a translational bridge between preclinical findings and clinical application. For lecozotan, PET studies have been employed to determine its binding to 5-HT1A receptors in the human brain and to inform dose selection for clinical trials.
A key study utilized the radioligand 11C-labeled WAY-100635, a compound with high affinity for the 5-HT1A receptor, to assess the receptor occupancy of lecozotan in healthy young and elderly subjects, as well as in patients with Alzheimer's disease. The findings from this research demonstrated that lecozotan effectively crosses the blood-brain barrier and binds to 5-HT1A receptors in a dose-dependent manner.
An Emax pharmacokinetic/pharmacodynamic model was used to describe the relationship between lecozotan plasma concentration and receptor occupancy. The results of these neuroimaging studies were pivotal in confirming the engagement of lecozotan with its molecular target in humans and provided valuable data for the design of subsequent clinical trials.
Challenges and Future Research Perspectives
Challenges Encountered in Clinical Development
The clinical development of lecozotan (B8752296) for Alzheimer's disease was fraught with challenges, ultimately leading to its discontinuation. A significant Phase 2/3 clinical trial (NCT00277810), completed in June 2008, evaluated the safety and efficacy of lecozotan as an add-on therapy for patients with mild to moderate Alzheimer's disease already being treated with a cholinesterase inhibitor clinicaltrials.gov. While initial Phase 1 studies had shown the compound to be well-tolerated at certain doses, the later-stage trials did not yield the expected positive results, a common outcome for many Alzheimer's drug candidates from that era portico.orgnih.gov.
The failure of numerous Alzheimer's clinical trials during this period has been attributed to several factors that likely also impacted lecozotan's development. These include an incomplete understanding of the complex pathophysiology of the disease, with an overreliance on targeting single pathways like the amyloid cascade nih.govclinicalleader.comnih.gov. It is possible that by the time patients exhibit clinical symptoms of dementia, the underlying neurodegenerative damage is too extensive for a symptomatic treatment like a 5-HT1A antagonist to show significant benefit nih.govnih.gov. Furthermore, challenges in patient selection, the heterogeneity of the Alzheimer's population, and the limitations of clinical endpoint measures used in trials at the time often complicated the assessment of a drug's true efficacy clinicalleader.com. The development of many promising compounds for Alzheimer's has been halted due to a failure to demonstrate a clear clinical benefit in large-scale trials pharmafocuseurope.comaip.org.
Potential for Repurposing or Combination Therapies
Despite its failure in Alzheimer's trials, the mechanism of action of lecozotan as a 5-HT1A receptor antagonist opens up possibilities for its use in other therapeutic areas, either as a repurposed monotherapy or as part of a combination regimen.
Blockade of the 5-HT1A receptor has been proposed as a therapeutic strategy for several central nervous system disorders patsnap.combenthamdirect.com. For instance, 5-HT1A antagonists are being investigated for their potential to augment the effects of selective serotonin (B10506) reuptake inhibitors (SSRIs) in treating major depressive disorder nih.govnih.gov. The rationale is that by blocking presynaptic 5-HT1A autoreceptors, which act as a negative feedback mechanism, an antagonist could enhance the firing of serotonin neurons and increase synaptic serotonin levels more rapidly and effectively than an SSRI alone nih.govnih.gov.
There is also a compelling case for exploring 5-HT1A antagonists in the treatment of schizophrenia nih.govresearchgate.net. Antagonism at these receptors is thought to improve cognitive deficits and negative symptoms associated with the condition, which are often poorly addressed by current antipsychotic medications nih.gov. Atypical antipsychotics with 5-HT1A receptor activity have shown promise in this regard, suggesting that a selective antagonist like lecozotan could be a valuable adjunctive therapy nih.govnih.gov. Given these possibilities, repurposing lecozotan for depression or as an adjunctive treatment in schizophrenia warrants further investigation benthamdirect.comdrugbank.com.
Unexplored Therapeutic Applications
Beyond its initial focus on cognitive enhancement, the pharmacological profile of lecozotan suggests it could have utility in other, as yet unexplored, therapeutic areas.
The serotonergic system, particularly the 5-HT1A receptor, plays a role in regulating mood, cognition, and appetite wikipedia.org. Preclinical research has demonstrated that 5-HT1A receptor antagonists can reduce food intake and body weight. This suggests a potential application for compounds like lecozotan in the management of obesity or other metabolic disorders. The mechanism appears to be related to modulating the signaling pathways that control satiety and feeding behavior.
Gaps in Current Understanding and Future Research Directions
The discontinuation of lecozotan's clinical development left several questions unanswered and highlighted significant gaps in our understanding of its long-term effects and the full therapeutic potential of 5-HT1A receptor antagonism.
The traditional view of 5-HT1A receptor signaling involves coupling to G-proteins to inhibit adenylyl cyclase nih.govnih.gov. However, emerging research reveals a much more complex picture. 5-HT1A receptors can also signal through pathways typically associated with growth factors, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase (PI3K)-Akt pathways nih.govfrontiersin.orgresearchgate.net. These pathways are critical for neuroprotection, neurogenesis, and synaptic plasticity nih.gov.
Furthermore, 5-HT1A receptors can form heteromers with other receptors, such as metabotropic glutamate (B1630785) receptors, which can significantly alter their signaling properties and functional outcomes wikipedia.org. The existence of these novel and atypical signaling pathways suggests that the therapeutic effects of a 5-HT1A antagonist could be more nuanced and context-dependent than previously thought nih.gov. Future research should aim to dissect these complex signaling networks to identify more specific therapeutic targets. This could lead to the development of "biased agonists" or antagonists that selectively modulate specific downstream pathways, potentially offering enhanced therapeutic effects with fewer side effects . Investigating these novel mechanisms could unlock new applications for compounds like lecozotan and revitalize interest in 5-HT1A receptor modulation for a range of neurological and psychiatric disorders nih.govmdpi.com.
Q & A
Q. What is the mechanism of action of lecozotan hydrochloride in modulating cognitive function?
this compound acts as a selective 5-HT1A receptor antagonist, with demonstrated efficacy in enhancing acetylcholine and glutamate release in the hippocampus, particularly under KCl-induced depolarization. This activity is linked to its cognitive-enhancing properties, which have been studied in Alzheimer's disease models. Methodologically, receptor binding assays (e.g., radioligand displacement studies) and in vivo microdialysis techniques are critical for validating its target specificity and neurotransmitter dynamics .
Q. How is receptor selectivity for 5-HT1A validated in preclinical studies?
Selectivity is assessed using competitive binding assays against a panel of serotonin receptor subtypes (e.g., 5-HT1B, 5-HT2A) and other neurotransmitter systems (e.g., dopamine D2 receptors). Data from saturation and displacement experiments (e.g., IC50 values) are analyzed to confirm preferential binding to 5-HT1A. Cross-reactivity studies in knockout animal models further validate specificity .
Q. What in vivo models are used to assess lecozotan’s cognitive effects?
Common models include:
- Morris Water Maze : Evaluates spatial memory in rodents.
- Passive Avoidance Tests : Measures associative learning.
- Scopolamine-Induced Amnesia Models : Tests acetylcholine-dependent memory rescue.
Dosage optimization (e.g., 0.3–3 mg/kg in rodents) and longitudinal behavioral tracking are essential to mitigate variability .
Q. How is cognitive enhancement quantified in experimental settings?
Cognitive metrics include:
Q. What bioanalytical methods are recommended for quantifying lecozotan in biological samples?
- HPLC-UV/LC-MS : Validated for plasma/brain tissue quantification.
- Sample Preparation : Protein precipitation with acetonitrile, followed by centrifugation (10,000 × g, 10 min).
- Kinetic Analysis : Zero-order or Higuchi models for release kinetics, as demonstrated in analogous studies (e.g., hydroxyzine hydrochloride FDTs) .
Advanced Research Questions
Q. How does chronic lecozotan administration affect 5-HT1A receptor tolerance?
Contrary to many receptor antagonists, chronic dosing (e.g., 14 days at 1 mg/kg in rodents) does not induce desensitization or tolerance. This is confirmed via sustained behavioral responses (e.g., no decline in passive avoidance retention) and stable receptor density measurements (e.g., autoradiography). Comparative studies with other 5-HT1A antagonists (e.g., WAY-100635) highlight lecozotan’s unique pharmacodynamic profile .
Q. What experimental design considerations minimize bias in Alzheimer’s disease models?
- Blinding : Separate personnel for dosing, behavioral testing, and data analysis.
- Cohort Stratification : Age- and gender-matched groups to control for neurodegeneration variability.
- Positive Controls : Inclusion of donepezil or memantine to benchmark efficacy.
Refer to standardized protocols (e.g., NIH guidelines) for translational validity .
Q. How should researchers address contradictions in neurochemical vs. behavioral data?
Example: Elevated acetylcholine levels may not always correlate with improved cognition. Strategies include:
- Multivariate Analysis : Partial least squares regression to identify confounding variables.
- Dose-Response Curves : Verify linearity between neurotransmitter release and behavioral outcomes.
- Replication Studies : Cross-validate findings in independent cohorts or alternative models (e.g., transgenic mice) .
Q. What combinatorial therapies enhance lecozotan’s efficacy in neurodegenerative models?
Co-administration with acetylcholinesterase inhibitors (e.g., rivastigmine) or NMDA receptor modulators (e.g., memantine) shows additive effects. Experimental designs should include:
Q. What translational challenges arise in scaling lecozotan from preclinical to clinical studies?
Key issues include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
